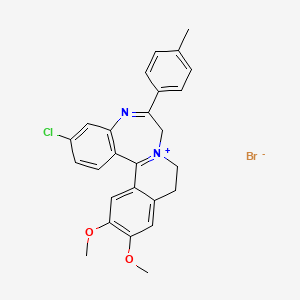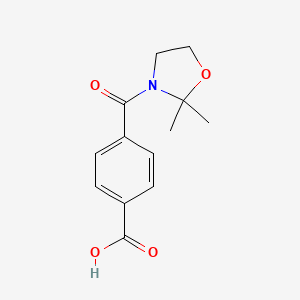
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is a compound that features a benzoic acid moiety linked to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid typically involves the formation of the oxazolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2,2-dimethyl-1,3-oxazolidine with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazolidine ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives that can be further utilized in different applications .
Scientific Research Applications
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine derivatives and benzoic acid derivatives. Examples include:
- 4,4-Dimethyl-1,3-oxazolidine
- 2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid
Uniqueness
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is unique due to its specific combination of the oxazolidine ring and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
77920-15-1 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-13(2)14(7-8-18-13)11(15)9-3-5-10(6-4-9)12(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
NYIFLCHAPHKKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCO1)C(=O)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
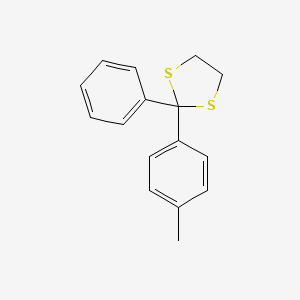
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
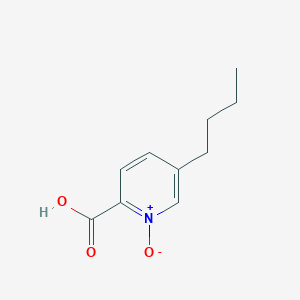
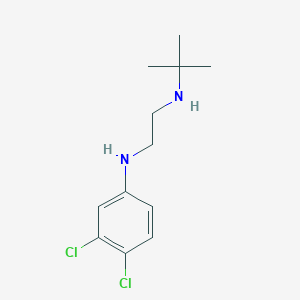
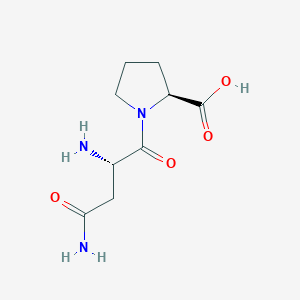
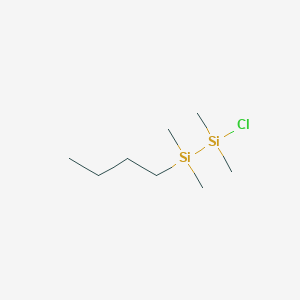

![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
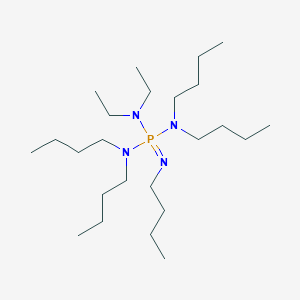
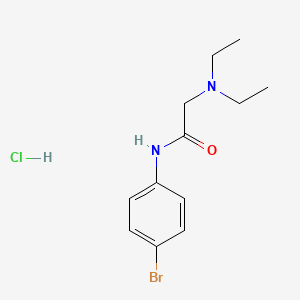
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
